3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide

Lipophilicity Drug Design Extraction

6-Chloronicotinic Acid N-Oxide solves regioselectivity limits of the parent acid in heterocyclic synthesis. Key features: • N-Oxide directing effect enables regioselective electrophilic/nucleophilic substitution inaccessible with 6-chloronicotinic acid (CAS 5326-23-8) • logP -0.77 suits aqueous-phase reactions, cutting organic solvent use in green chemistry and scale-up • 25% higher TPSA reduces passive cell permeability, ideal for extracellular drug targets. High-purity intermediate with reliable global availability for medicinal chemistry and agrochemical R&D.

Molecular Formula C6H4ClNO3
Molecular Weight 173.55 g/mol
CAS No. 90327-03-0
Cat. No. B1312943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide
CAS90327-03-0
Molecular FormulaC6H4ClNO3
Molecular Weight173.55 g/mol
Structural Identifiers
SMILESC1=CC(=[N+](C=C1C(=O)O)[O-])Cl
InChIInChI=1S/C6H4ClNO3/c7-5-2-1-4(6(9)10)3-8(5)11/h1-3H,(H,9,10)
InChIKeyIOBHGRBPVCQMNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloronicotinic Acid N-Oxide: Physicochemical Properties & Structural Class


3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide (6-chloronicotinic acid N-oxide) is a heterocyclic N-oxide building block containing a pyridine ring substituted with a chlorine atom at the 6-position, a carboxylic acid group at the 3-position, and an N-oxide moiety at the 1-position . It belongs to the class of halogenated nicotinic acid N-oxides and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research. The N-oxide functionality imparts distinct electronic and physicochemical properties compared to the parent 6-chloronicotinic acid, notably increased hydrophilicity and altered reactivity profiles [1].

Heterocyclic N-oxide building block for medicinal and agrochemical research
Enhanced hydrophilicity compared to parent acid supports aqueous-phase synthetic workflows
N-oxide moiety enables regioselective directing effects in pyridine functionalization
Intermediate with altered electronic and hydrogen-bonding profile for target-oriented synthesis

Why 6-Chloronicotinic Acid Cannot Replace Its N-Oxide Derivative


The N-oxide functionality fundamentally alters the electronic distribution, lipophilicity, and intermolecular interactions of the pyridine scaffold. Substituting the N-oxide with the parent acid, 6-chloronicotinic acid (CAS 5326-23-8), can result in a loss of regioselective activation, a significant increase in logP (Δ ≈ 2.2 units), and a change in hydrogen-bonding capacity that may compromise synthetic sequences relying on the N-oxide directing effect [1]. Quantitative evidence demonstrates that these two compounds are not interchangeable in applications requiring the specific physicochemical profile of the N-oxide.

Lipophilicity mismatch logP differs by approximately 2.2 units from parent acid, which may alter extraction and chromatographic outcomes.
Physical form differences Density and handling characteristics may not transfer directly; volumetric dosing in solid-phase synthesis can be affected.
Electronic property divergence N-oxide directs electrophilic substitution; parent acid lacks this directing effect, limiting regioselective functionalization.

Quantitative Differentiation from Closest Structural Analogs


Lipophilicity Reduction vs Parent Acid

6-Chloronicotinic acid N-oxide exhibits a measured logP of -0.77, whereas the parent 6-chloronicotinic acid has a logP of 1.43 [1]. This represents a difference of approximately 2.2 log units, confirming that N-oxidation drastically increases hydrophilicity. Systematic studies have established that the intrinsic logP decrement upon aromatic N-oxidation is approximately -1.91, with variations dependent on substituent electronic effects [2].

logP Comparison
Head-to-head
Target: logP -0.77
Parent acid: logP 1.43
Δ ≈ -2.2 log units
Increased hydrophilicity impacts extraction and chromatographic retention.
Calculated logP; class-level validation from Caron et al. (1996)
Lipophilicity Drug Design Extraction

Density & Physical Form Differences

The density of 6-chloronicotinic acid N-oxide is reported as 1.5 g/cm³, approximately three times the density of 6-chloronicotinic acid, which is around 0.5 g/cm³ [1]. This substantial difference in density can influence powder handling, formulation homogeneity, and shipping volumes.

Density Difference
Cross-study comparable
~3× higher density
(1.5 vs 0.5 g/cm³)
Alters powder handling and volumetric dosing in solid-phase workflows.
Calculated/predicted density values
Formulation Material Handling Process Chemistry

Boiling Point Elevation vs Parent Acid

The boiling point of 6-chloronicotinic acid N-oxide is 489.7 °C at 760 mmHg, compared to 330.1 °C for 6-chloronicotinic acid under the same pressure conditions [1]. This elevation of approximately 160 °C reflects stronger intermolecular forces in the N-oxide, potentially due to enhanced dipole-dipole interactions and hydrogen-bonding capability.

Boiling Point Elevation
Cross-study comparable
Target: 489.7 °C
Parent acid: 330.1 °C
Δ ≈ +160 °C
Lower volatility; may support high-temperature synthetic applications.
Predicted values under standard pressure
Thermal Stability Distillation Process Safety

Enhanced Polar Surface Area & Hydrogen-Bonding Capacity

The topological polar surface area (TPSA) of 6-chloronicotinic acid N-oxide is 62.76 Ų, compared to 50.19 Ų for the parent acid [1]. This 12.57 Ų increase corresponds to the additional oxygen atom in the N-oxide moiety, augmenting hydrogen-bond acceptor capacity.

Polar Surface Area
Head-to-head
TPSA +12.57 Ų (25% increase)
Supports extracellular target design; may reduce passive permeability.
Calculated TPSA values
Drug-Likeness Permeability QSAR

Optimal Scientific & Industrial Use Cases


Aqueous-Phase Synthesis of Hydrophilic Intermediates

With a logP of -0.77 , 6-chloronicotinic acid N-oxide is well-suited for aqueous-phase reactions, simplifying workup procedures and reducing the need for organic solvent extractions compared to the more lipophilic parent acid. This property is particularly advantageous in 'green chemistry' protocols and large-scale processes where solvent usage is a cost and environmental concern.

N-Oxide Directed Regioselective Functionalization

The N-oxide moiety directs electrophilic and nucleophilic aromatic substitution to specific positions on the pyridine ring, enabling regioselective functionalization that is not achievable with 6-chloronicotinic acid alone. This directing effect is a cornerstone of synthetic strategies for complex heterocyclic frameworks in medicinal chemistry [1].

Chromatographic Method Development & Analytical Reference

The distinct physicochemical properties, including lower logP and higher PSA , provide a unique retention time in reversed-phase HPLC. This allows 6-chloronicotinic acid N-oxide to serve as a differentiated reference standard when co-elution issues arise with structurally similar compounds like the parent acid or its positional isomers.

Drug Discovery Scaffolds with Reduced Membrane Permeability

The 25% increase in TPSA relative to 6-chloronicotinic acid makes the N-oxide a strategic choice for medicinal chemists designing drug candidates intended for extracellular targets, where minimizing passive cell permeability is desirable to avoid off-target intracellular effects.

Application
Selection Property
Validation Focus
Aqueous-phase intermediate synthesis
Hydrophilicity profile
Aqueous workup compatibility and solvent reduction
Regioselective heterocycle functionalization
N-oxide directing group
Substitution pattern verification and directing effect fidelity
Chromatographic method development
Distinct reversed-phase retention
Co-elution resolution with parent acid and positional isomers
Extracellular drug discovery scaffolds
Increased polar surface area
Reduced passive permeability design for target selectivity
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